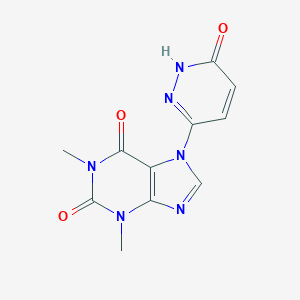

6-(7-Theophylline)-3(2H)-pyridazinone

Description

Contextualization of Theophylline (B1681296) and Pyridazinone Scaffolds in Medicinal Chemistry

Theophylline, a methylxanthine compound, has been a cornerstone in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD) for many years. mdpi.comscispace.com Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic AMP, which in turn promotes bronchodilation. mdpi.com Beyond its bronchodilatory effects, theophylline also exhibits anti-inflammatory and immunomodulatory properties. mdpi.com The theophylline scaffold has been extensively modified by medicinal chemists to develop derivatives with improved therapeutic profiles.

The pyridazinone core is another privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. sarpublication.com Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and antimicrobial effects. researchgate.net Notably, certain pyridazinone derivatives have been investigated as PDE inhibitors, sharing a common mechanistic target with theophylline. nih.gov Some have also been explored for their cardiotonic and vasodilatory properties. researchgate.netontosight.ai

Rationale for Hybrid Compound Design in Academic Drug Discovery

The rationale behind designing hybrid compounds is multifaceted. This strategy can lead to molecules with dual modes of action, potentially targeting multiple pathways involved in a disease process. nih.gov This can result in enhanced therapeutic efficacy or the ability to overcome drug resistance. Furthermore, by combining two pharmacophores, it is possible to modulate the pharmacokinetic and pharmacodynamic properties of the parent molecules. This may lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles, or a reduction in off-target effects. The creation of hybrid compounds is a powerful tool for generating novel chemical entities with unique biological activities that may not be achievable with either scaffold alone. nih.gov

Overview of 6-(7-Theophylline)-3(2H)-pyridazinone within Hybrid Compound Frameworks

Within the framework of hybrid compound design, this compound emerges as a logical combination of two established pharmacophores. The synthesis of this molecule was reported by a research group in 1991, with the aim of exploring its pharmacological profile. nih.gov The core concept was to link the theophylline moiety at its 7-position to the 6-position of a 3(2H)-pyridazinone ring. Given that both theophylline and various pyridazinone derivatives were known to act as PDE inhibitors, a key area of investigation for this hybrid was its potential as a cardiovascular agent. nih.gov The researchers also evaluated its properties as a parasympatholytic and a platelet aggregation inhibitor. nih.gov The design of this compound exemplifies a targeted approach to creating novel molecular architectures with the potential for specific biological activities, in this case, primarily focused on the cardiovascular system. Some studies have also pointed towards the potential for theophylline derivatives with a 3(2H)-pyridazinone system to have relaxant effects on tracheal muscle.

Structure

3D Structure

Properties

CAS No. |

139026-57-6 |

|---|---|

Molecular Formula |

C11H10N6O3 |

Molecular Weight |

274.24 g/mol |

IUPAC Name |

1,3-dimethyl-7-(6-oxo-1H-pyridazin-3-yl)purine-2,6-dione |

InChI |

InChI=1S/C11H10N6O3/c1-15-9-8(10(19)16(2)11(15)20)17(5-12-9)6-3-4-7(18)14-13-6/h3-5H,1-2H3,(H,14,18) |

InChI Key |

YSRWOOQKWUCFIP-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3 |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C3=NNC(=O)C=C3 |

Other CAS No. |

139026-57-6 |

Synonyms |

6-(7-theophylline)-3(2H)-pyridazinone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 7 Theophylline 3 2h Pyridazinone and Analogs

Retrosynthetic Analysis of the 6-(7-Theophylline)-3(2H)-pyridazinone Core

A logical retrosynthetic disconnection of the target molecule, this compound, suggests that the core structure can be assembled from two primary building blocks: a theophylline (B1681296) derivative functionalized at the 7-position and a suitable pyridazinone precursor. The key bond formation would be the carbon-nitrogen bond linking the theophylline and pyridazinone rings. This leads to the identification of a reactive theophylline species, such as a haloacetyl derivative, and a pyridazinone molecule with a nucleophilic site.

Further disconnection of the pyridazinone ring itself points to common starting materials for pyridazinone synthesis, such as 1,4-dicarbonyl compounds or their equivalents, which can undergo cyclization with hydrazine (B178648). researchgate.netsphinxsai.com This analysis highlights the importance of having appropriately functionalized precursors for both the theophylline and pyridazinone moieties to facilitate their efficient coupling.

Comprehensive Synthetic Routes to this compound

The synthesis of this compound has been reported, outlining a clear pathway to this hybrid compound. nih.govresearchgate.net The strategies employed often involve multi-step sequences that first construct the individual heterocyclic systems and then couple them.

The construction of hybrid molecules like this compound typically involves a sequential approach. nih.govresearchgate.net First, the pyridazinone ring is synthesized, often through the condensation of a γ-keto acid with hydrazine hydrate (B1144303). researchgate.net This is a well-established method for forming the 3(2H)-pyridazinone core. sphinxsai.com The resulting pyridazinone can then be functionalized to introduce a reactive group, which allows for its subsequent linkage to the theophylline moiety.

The selection of appropriate precursor molecules is critical for the successful synthesis of this compound. For the theophylline portion, a common precursor is theophylline itself, which can be activated at the N7 position. nih.govresearchgate.net Theophylline-7-acetic acid is another valuable intermediate that can be used for coupling reactions. nih.gov

For the pyridazinone moiety, the synthesis often starts from γ-keto acids or 1,4-dicarbonyl compounds. researchgate.netsphinxsai.com For instance, the reaction of a γ-keto acid with hydrazine hydrate is a direct method to form the pyridazinone ring. researchgate.net The specific substituents on the pyridazinone ring can be introduced through the choice of the starting keto acid.

A published synthetic route for this compound starts with theophylline, which is reacted to form a haloacetyl derivative. This reactive intermediate is then coupled with a pre-formed pyridazinone molecule to yield the final product. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity and Diversity of Pyridazinone Derivatives

To explore the structure-activity relationships and potentially enhance the biological properties of pyridazinone-containing compounds, various derivatization strategies are employed. mdpi.comresearchgate.netnih.gov These modifications can be made to either the pyridazinone nucleus or the appended moieties, such as the theophylline ring in the case of hybrid compounds.

The pyridazinone ring offers several sites for chemical modification, allowing for the introduction of a wide range of functional groups. sphinxsai.comnih.govnih.gov Alkylation at the N2 position of the pyridazinone ring is a common strategy to introduce various substituents. nih.govnih.gov This can be achieved by reacting the pyridazinone with alkyl halides or other electrophiles in the presence of a base.

Furthermore, the carbon atoms of the pyridazinone ring can also be functionalized. For example, halogenation reactions can introduce chloro, bromo, or iodo substituents, which can then serve as handles for further cross-coupling reactions to introduce aryl or other groups. nih.gov The carbonyl group at the 3-position can also be a site for chemical transformations, although this is less common.

A variety of substituents have been introduced at different positions of the pyridazinone ring to create diverse libraries of compounds for biological screening. mdpi.comnih.gov These modifications can significantly impact the physicochemical properties and biological activity of the resulting molecules.

In the context of hybrid compounds like this compound, the theophylline moiety also provides opportunities for structural variation. researchgate.net While the core xanthine (B1682287) structure is typically retained, modifications can be made to the methyl groups at the N1 and N3 positions. researchgate.net Demethylation followed by re-alkylation with different alkyl groups can lead to a range of analogs.

Recent research has also explored the synthesis of theophylline derivatives containing other heterocyclic rings, such as 1,2,3-triazoles, which can be achieved through "click" chemistry. nih.gov This highlights the versatility of theophylline as a scaffold for creating complex hybrid molecules with potential therapeutic applications. nih.gov

Analytical Methodologies for Structural Confirmation of Synthesized Derivatives

The precise characterization of this compound and its analogs is crucial for establishing structure-activity relationships. Researchers in the field rely on a suite of spectroscopic techniques to confirm the successful synthesis and purification of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to provide detailed information about the carbon-hydrogen framework of the theophylline-pyridazinone derivatives.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound derivatives, characteristic signals would be expected for the protons on the theophylline and pyridazinone rings, as well as any substituents. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values are all critical pieces of data for structural assignment. For instance, the protons of the pyridazinone ring typically appear in the aromatic region of the spectrum, while the methyl groups of the theophylline moiety would be observed as sharp singlets in the upfield region.

¹³C NMR Spectroscopy: This method provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. In the case of this compound, distinct signals would be expected for the carbonyl carbons of both the theophylline and pyridazinone rings, as well as the various sp²-hybridized carbons of the heterocyclic systems.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of particular bonds. For this compound derivatives, characteristic absorption bands would confirm the presence of key functional groups. For example, strong absorption bands in the region of 1650-1750 cm⁻¹ would be indicative of the C=O (carbonyl) groups of the theophylline and pyridazinone moieties. The presence of C=N and C=C stretching vibrations within the heterocyclic rings would also give rise to characteristic signals.

While the synthesis of this compound has been reported, detailed public access to its specific spectral data remains limited in readily available scientific literature. The following tables represent a generalized compilation of expected and reported spectral data for analogous pyridazinone and theophylline structures, which would be instrumental in the confirmation of the target compound.

Table 1: Representative ¹H NMR Spectral Data for Pyridazinone and Theophylline Moieties

| Proton | Expected Chemical Shift (δ, ppm) |

| Pyridazinone Ring Protons | 7.0 - 8.5 |

| Theophylline N-CH₃ | 3.2 - 3.6 |

| Theophylline C-H | 7.5 - 8.0 |

This table is interactive. You can sort and filter the data.

Table 2: Representative ¹³C NMR Spectral Data for Pyridazinone and Theophylline Moieties

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyridazinone C=O | 160 - 170 |

| Theophylline C=O | 151 - 155 |

| Pyridazinone Ring Carbons | 125 - 150 |

| Theophylline Ring Carbons | 107 - 148 |

| Theophylline N-CH₃ | 27 - 30 |

This table is interactive. You can sort and filter the data.

Table 3: Key IR Absorption Bands for Structural Confirmation

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Amide) | 1650 - 1710 |

| C=O (Pyridazinone) | 1660 - 1680 |

| C=N Stretch | 1600 - 1650 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Alkyl) | 2850 - 3000 |

This table is interactive. You can sort and filter the data.

The comprehensive analysis of data from these complementary techniques allows for the unambiguous structural confirmation of synthesized this compound derivatives, a critical step in the development of new therapeutic agents.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Variation on Biological Activity of Pyridazinone Derivatives

The biological effects of pyridazinone-based compounds are highly sensitive to the nature and position of various substituents on both the pyridazinone core and its appended moieties. Researchers have extensively explored these modifications to tailor the activity of these molecules for specific therapeutic targets, such as phosphodiesterases (PDEs).

The theophylline (B1681296) scaffold, a xanthine (B1682287) derivative, is a critical component of 6-(7-Theophylline)-3(2H)-pyridazinone, and its substitution patterns are pivotal in determining biological activity. Theophylline itself is a known PDE inhibitor, and modifications to its structure can significantly alter its inhibitory profile. nih.gov

SAR studies on various theophylline analogues have revealed key principles governing their activity:

Substitution at N7: The N7 position is a common site for modification to attach side chains, such as the pyridazinone ring in the title compound. Studies on other 7-substituted theophylline derivatives have shown that while the length of a simple alkyl chain at this position may not significantly impact activity, the nature of the terminal ring structure can strongly influence the compound's pharmacological effects. nih.gov

Substitution at C8: Modifications at the C8 position have been explored to enhance potency and selectivity. For instance, the introduction of 8-anilide substituted groups has been investigated to create derivatives with both bronchodilator and antibacterial properties. researchgate.net

Electronic Properties: The electronic nature of substituents on rings attached to the theophylline core can play a crucial role. Structure-activity relationship analyses of related compounds have indicated that both electron-donating and electron-withdrawing groups can enhance the inhibitory potential against certain enzymes, such as serine protease, compared to an unsubstituted phenyl ring. frontiersin.org This suggests that the electronic environment of the entire molecule is a key determinant of its interaction with biological targets.

Table 1: Influence of Theophylline Moiety Substitutions on Biological Activity This table is interactive. You can sort and filter the data.

| Position of Substitution | Type of Substituent/Modification | Observed Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| N7 | Attachment of side chains (e.g., pyridazinone) | Common strategy for creating hybrid molecules; nature of the terminal ring is critical for activity. | nih.gov |

| C8 | Anilide groups | Can introduce additional biological activities, such as antibacterial properties. | researchgate.net |

The pyridazinone ring is a versatile scaffold whose pharmacological profile can be finely tuned through substitutions at various positions. scholarsresearchlibrary.com These modifications can influence potency, selectivity between enzyme subtypes (e.g., PDE3 vs. PDE4), and the type of biological activity observed (e.g., cardiotonic, anti-inflammatory, analgesic). sarpublication.comthieme-connect.de

Key findings from SAR studies on the pyridazinone ring include:

N2 Position: Substitution at the lactam nitrogen of the pyridazinone ring is a critical determinant of activity and selectivity. For a series of pyrazolopyridine–pyridazinone PDE inhibitors, an unsubstituted N2 position was preferred for PDE3 inhibitory activity. researchgate.net Conversely, introducing a hydrophobic substituent at the N2 center strongly promoted PDE4 inhibition. researchgate.net In other series, adding an acetamide (B32628) side chain at the N2 position enhanced analgesic and anti-inflammatory actions. sarpublication.com

C4 and C5 Positions: The degree of saturation and substitution at these positions influences the compound's profile. Many potent cardiotonic agents are 4,5-dihydro-3(2H)-pyridazinone derivatives. nih.govacs.org The introduction of halo-substituents at the C4 and C5 positions has been shown to yield compounds with good analgesic activity. sarpublication.com

Table 2: Impact of Pyridazinone Ring Substitutions on Pharmacological Activity This table is interactive. You can sort and filter the data.

| Position of Substitution | Type of Substituent | Resulting Pharmacological Profile/Activity | Reference(s) |

|---|---|---|---|

| N2 | Unsubstituted (H) | Preferred for PDE3 inhibition. | researchgate.net |

| N2 | Hydrophobic group | Promotes PDE4 inhibition. | researchgate.net |

| N2 | Acetamide side chain | Enhanced analgesic and anti-inflammatory activity. | sarpublication.com |

| C4, C5 | Dihalo-substituents | Good analgesic activity. | sarpublication.com |

| C6 | Para-substituted aryl group | Potent platelet aggregation inhibition. | jchemrev.com |

Pharmacophore Elucidation for Target Binding

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. This approach has been instrumental in designing novel pyridazinone-based PDE inhibitors. nih.govresearchgate.net

For PDE inhibitors, pharmacophore models are often developed using a set of known potent compounds. nih.gov A validated pharmacophore model for a series of vasodilating pyridazinone derivatives identified a common set of crucial features for biological activity. This model consisted of two hydrogen bond acceptors and one aromatic ring feature. nih.gov The carbonyl group of the pyridazinone ring and nitrogen atoms within the heterocyclic systems frequently act as hydrogen bond acceptors, while the aromatic rings (such as the theophylline or a phenyl group at C6) provide hydrophobic and/or π-π stacking interactions within the active site of the target enzyme. The successful mapping of new designs onto such a pharmacophore model helps predict their potential activity before synthesis. nih.gov

Comparative Analysis with Established Therapeutic Agents and Lead Compounds (e.g., milrinone (B1677136), amrinone (B1666026), levosimendan)

The pharmacological profile of this compound and related compounds is often benchmarked against established therapeutic agents used for similar indications, particularly in the treatment of heart failure. Key comparators include the bipyridine-based PDE3 inhibitors amrinone and milrinone, and the calcium sensitizer (B1316253) levosimendan, which also possesses a pyridazinone-like core. jchemrev.com

Amrinone and Milrinone: These agents belong to the bipyridine class of compounds. Their primary mechanism of action is the selective inhibition of phosphodiesterase 3 (PDE3), which leads to increased intracellular cyclic AMP (cAMP), resulting in positive inotropic (increased heart muscle contractility) and vasodilatory effects. Pyridazinone derivatives, including the theophylline-pyridazinone hybrid, were often designed as PDE inhibitors, sharing a similar mechanistic goal with milrinone and amrinone. nih.govnih.gov

Levosimendan: This compound is notable for its dual mechanism of action. It acts as a calcium sensitizer by binding to cardiac troponin C in a calcium-dependent manner, which enhances myocardial contractility without significantly increasing intracellular calcium concentrations. sarpublication.com Additionally, it is a vasodilator, an effect attributed to the opening of ATP-sensitive potassium channels in vascular smooth muscle. While it contains a pyridazinone-like structure, its primary inotropic mechanism differs from pure PDE3 inhibitors like milrinone. sarpublication.com

Other Pyridazinone Leads: The design of theophylline-pyridazinone hybrids builds upon earlier lead compounds from the 4,5-dihydro-6-phenyl-3(2H)-pyridazinone series, such as CI-914, which was identified as a cardiotonic agent that inhibits PDE. nih.gov These compounds established the pyridazinone core as a viable scaffold for developing cardioactive drugs. jchemrev.com

The development of hybrid molecules like this compound represents an effort to combine the pharmacological properties of two distinct scaffolds (xanthines and pyridazinones) to potentially achieve a unique or improved therapeutic profile compared to existing agents. nih.gov

Table 3: Comparative Analysis of Cardioactive Agents This table is interactive. You can sort and filter the data.

| Compound Class | Example(s) | Core Structure | Primary Mechanism of Action |

|---|---|---|---|

| Theophylline-Pyridazinone | This compound | Pyridazinone-Xanthine Hybrid | Phosphodiesterase (PDE) Inhibition |

| Bipyridine | Milrinone, Amrinone | Bipyridine | Selective PDE3 Inhibition |

| Calcium Sensitizer | Levosimendan | Pyridazinone-like | Calcium Sensitization & Vasodilation |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. wjarr.comresearchgate.net This method is instrumental in understanding the interaction between a drug candidate and its biological target at a molecular level. For 6-(7-theophylline)-3(2H)-pyridazinone, docking studies would likely focus on targets associated with its parent molecules, such as phosphodiesterases (PDEs) and adenosine (B11128) receptors, which are key targets for theophylline (B1681296). nih.govdrugbank.com

Molecular docking simulations predict how this compound fits into the active site of a target protein. The simulation calculates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. dergipark.org.tr A lower binding energy value typically indicates a more stable and favorable interaction. dergipark.org.tr

By docking this compound into the crystal structures of various PDE isozymes (e.g., PDE4, PDE5) and adenosine receptors (e.g., A1, A2A), researchers can predict its binding orientation and affinity. These predictions help to identify which specific receptor subtypes the compound is most likely to interact with and with what potency. For instance, a hypothetical docking study could yield results suggesting a strong affinity for a particular enzyme, guiding further experimental validation.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |

| Phosphodiesterase 4B (PDE4B) | -9.8 | 50.2 |

| Phosphodiesterase 5A (PDE5A) | -8.5 | 150.7 |

| Adenosine A1 Receptor | -10.2 | 25.5 |

| Adenosine A2A Receptor | -7.9 | 250.1 |

Table 1: Hypothetical Molecular Docking Results for this compound. This table illustrates the kind of data generated from molecular docking simulations, showing predicted binding affinities and inhibition constants for relevant biological targets. The data is representative and based on typical values for related compounds.

Beyond predicting binding affinity, docking studies reveal the specific molecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For this compound, the theophylline portion might form hydrogen bonds with specific amino acid residues in the active site of a PDE enzyme, while the pyridazinone ring could engage in hydrophobic interactions with other residues. nih.gov

Visualizing the docked pose allows researchers to identify these key interactions. For example, the carbonyl groups on both the theophylline and pyridazinone rings are potential hydrogen bond acceptors, and the aromatic systems can participate in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the target's active site. nih.govnih.gov Understanding these interactions is critical for explaining the compound's mechanism of action and for designing new analogues with improved potency and selectivity.

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| Adenosine A1 Receptor | Asn254, His278 | Hydrogen Bond |

| Phe171, Trp247 | Pi-Pi Stacking | |

| Ile274, Leu250 | Hydrophobic Interaction | |

| Phosphodiesterase 4B | Gln443, Tyr233 | Hydrogen Bond |

| Phe446, Met337 | Hydrophobic Interaction |

Table 2: Predicted Key Active Site Interactions for this compound. This table details the specific amino acid residues and the types of molecular interactions predicted to be crucial for binding to target proteins. This data is illustrative of typical docking study outputs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

In a QSAR study, a series of analogues of this compound would be synthesized and tested for a specific biological activity (e.g., PDE inhibition). Various molecular descriptors (physicochemical properties like hydrophobicity, electronic properties, and steric effects) are calculated for each analogue. A mathematical model is then developed that correlates these descriptors with the observed activity. researchgate.net

This resulting QSAR model can be used to predict the biological activity of new, unsynthesized compounds based solely on their chemical structure. researchgate.net This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of compounds that are most likely to be active.

The insights gained from a QSAR model are invaluable for lead optimization. The model can identify which molecular properties are most important for the desired biological activity. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular part of the pyridazinone ring while maintaining a specific electronic distribution on the theophylline moiety enhances the compound's potency. Armed with this knowledge, medicinal chemists can rationally design new derivatives of this compound with a higher probability of success, optimizing the structure for improved efficacy and selectivity. researchgate.net

Advanced Computational Techniques in Drug Repurposing and Target Identification

Beyond initial design, computational methods can be used to find new uses for existing compounds (drug repurposing) or to identify their previously unknown biological targets. For this compound, inverse virtual screening (iVS) is a powerful technique. nih.gov In iVS, the compound is docked against a large library of known protein structures to identify potential new targets. nih.gov

This approach could reveal that this compound interacts with unexpected targets, suggesting new therapeutic applications. For example, while designed as a PDE inhibitor, iVS might predict a significant binding affinity for an enzyme involved in an entirely different disease pathway, such as a kinase involved in cancer or an enzyme like monoamine oxidase B (MAO-B) relevant to neurodegenerative diseases. nih.govnih.gov These computational predictions provide a strong basis for further experimental investigation into repurposing the compound.

Inverse Virtual Screening (iVS) Methodologies

There is no available research detailing the use of inverse virtual screening methodologies to identify the biological targets of this compound. This technique, which screens a library of biological targets against a single ligand, would be a valuable approach to elucidate the compound's mechanism of action by identifying its potential binding partners in the human proteome. Such a study would typically involve docking the three-dimensional structure of this compound against a database of protein structures and ranking the potential targets based on binding affinity scores. The absence of such a study means there is currently no computationally derived data on the target profile of this specific compound.

Molecular Dynamics Simulations for Binding Stability

Similarly, no published studies were identified that have employed molecular dynamics simulations to investigate the binding stability of this compound with any specific biological target. Molecular dynamics simulations are used to understand the dynamic behavior of a ligand-protein complex over time, providing crucial information on the stability of the interaction and the key residues involved in binding. A typical output from such a study would include data on root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy calculations. Without such research, a detailed analysis of the binding stability and interaction dynamics for this compound remains unavailable.

While general research on the synthesis and pharmacological properties of this compound exists, the specific computational studies requested fall outside the scope of the currently available scientific literature.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for 6-(7-Theophylline)-3(2H)-pyridazinone Analogs

The future development of this compound as a therapeutic agent will likely depend on the synthesis and evaluation of a diverse library of its analogs. The goal of these synthetic endeavors would be to enhance potency, selectivity, and pharmacokinetic properties. ontosight.ai

Future research should focus on modifying both the theophylline (B1681296) and pyridazinone moieties. For the theophylline portion, substitutions at the 1, 3, and 8 positions could be explored. For instance, replacing the methyl groups at the 1 and 3 positions with larger alkyl or other functional groups has been shown to alter the affinity of theophylline analogs for adenosine (B11128) receptors. nih.gov

Regarding the pyridazinone core, a variety of synthetic strategies can be employed. iglobaljournal.comnih.gov Common methods for synthesizing pyridazinone derivatives that could be adapted include:

Condensation reactions: Utilizing 1,4-dicarbonyl compounds or γ-keto acids with hydrazine (B178648) derivatives is a foundational approach to forming the pyridazinone ring. iglobaljournal.com

Friedel-Crafts acylation: This can be used to introduce substituted phenyl rings or other aromatic systems at various positions of the pyridazinone core, potentially influencing protein-ligand interactions. iglobaljournal.com

A systematic exploration of different linkers between the theophylline and pyridazinone rings is also warranted. Varying the length, rigidity, and chemical nature of this linker could significantly impact the molecule's interaction with its biological targets. The following table outlines potential synthetic strategies for generating analogs.

| Moiety to be Modified | Potential Synthetic Approach | Desired Outcome |

| Theophylline Ring | Alkylation or arylation at N-1 and N-3 positions | Modulate adenosine receptor affinity and selectivity |

| Pyridazinone Core | Introduction of diverse substituents at C-4, C-5, and N-2 positions | Enhance target binding and improve pharmacokinetic profile |

| Linker | Varying linker length and composition | Optimize spatial orientation for target engagement |

Advanced Mechanistic Studies at the Molecular Level for Diverse Activities

While the initial pharmacological profile of this compound suggests PDE inhibition, a deeper understanding of its molecular mechanisms of action is crucial. nih.gov Future research should employ a range of advanced techniques to elucidate these mechanisms.

Theophylline itself has a complex pharmacology, acting as a non-selective PDE inhibitor and an adenosine receptor antagonist. nih.govportico.org It can also modulate histone deacetylase (HDAC) activity, which contributes to its anti-inflammatory effects. nih.govmedchemexpress.com The pyridazinone scaffold is also known to be a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antihypertensive effects. scholarsresearchlibrary.commdpi.com

Future mechanistic studies should therefore investigate:

PDE Isoform Selectivity: Determining the inhibitory profile of this compound and its analogs against the 11 families of PDEs is a priority. This will help to predict both therapeutic efficacy and potential side effects. frontiersin.org

Adenosine Receptor Antagonism: Quantifying the binding affinity and functional antagonism at A1, A2A, A2B, and A3 adenosine receptors will be critical to understanding its cardiovascular and respiratory effects.

Anti-inflammatory Pathways: Investigating the compound's impact on key inflammatory signaling pathways, such as NF-κB and MAPK, and its ability to modulate the production of pro-inflammatory cytokines is warranted. nih.gov

Ion Channel Modulation: Given the cardiotonic properties of some pyridazinone derivatives, exploring the effects on cardiac ion channels, such as calcium and potassium channels, would be insightful. sarpublication.com

Development of Sophisticated In Vitro and Pre-clinical Models for Efficacy Assessment

To accurately predict the therapeutic potential of this compound and its analogs, it is imperative to move beyond simple cell-based assays and traditional animal models. The development and utilization of more sophisticated and clinically relevant models will be key to a successful translational pathway.

For in vitro assessment, high-throughput screening methods using cell lines that express specific PDE isoforms or adenosine receptor subtypes can be employed to rapidly screen compound libraries. nih.govacs.org Furthermore, the use of primary human cells, such as airway smooth muscle cells or cardiomyocytes, can provide more physiologically relevant data. nih.gov The development of three-dimensional (3D) cell culture models, such as organoids and spheroids, can offer a more accurate representation of tissue architecture and function. nih.gov

In the realm of pre-clinical in vivo studies, a range of animal models can be utilized to assess efficacy in various disease states. biotrial.com For cardiovascular applications, models of hypertension, heart failure, and thrombosis in rodents can provide valuable information on the compound's effects on blood pressure, cardiac function, and platelet aggregation. syncrosome.com For respiratory diseases, models of asthma and chronic obstructive pulmonary disease (COPD) in guinea pigs or mice can be used to evaluate bronchodilatory and anti-inflammatory activity. biotrial.com The use of telemetry in these models allows for continuous monitoring of physiological parameters. syncrosome.com

| Level of Assessment | Model | Purpose |

| In Vitro | Cell lines expressing specific targets | High-throughput screening for potency and selectivity |

| Primary human cells | Physiologically relevant assessment of cellular responses | |

| 3D organoids/spheroids | Evaluation in a more tissue-like environment | |

| In Vivo | Rodent models of hypertension/heart failure | Assessment of cardiovascular efficacy |

| Guinea pig/mouse models of asthma/COPD | Evaluation of respiratory efficacy | |

| Telemetry-equipped animal models | Continuous monitoring of physiological parameters |

Identification of Undiscovered Biological Targets for Compound Repurposing

Drug repurposing, or finding new uses for existing compounds, is a highly effective strategy for accelerating the drug development process. semanticscholar.orgbiocompare.com The unique hybrid structure of this compound suggests that it may interact with biological targets beyond those initially anticipated.

Computational approaches, such as in silico screening and molecular docking, can be used to predict potential off-target interactions. nih.govscienceopen.com By screening the compound against a large database of protein structures, novel targets can be identified for further experimental validation. nih.gov

The pyridazinone scaffold has been associated with a wide range of biological activities, and derivatives have been investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors (GPCRs). nih.govnih.gov For example, some pyridazinone-based compounds have been explored as anticancer and antimicrobial agents. nih.gov

Recent studies have also highlighted the potential for repurposing theophylline itself. For example, it has shown antifungal activity against Candida albicans by disrupting membrane integrity and metabolic processes. nih.gov

Future research should therefore include:

In Silico Target Fishing: Employing computational tools to identify potential new protein targets for this compound.

Phenotypic Screening: Testing the compound in a variety of disease-relevant cellular and animal models to uncover unexpected therapeutic effects.

Mechanism of Action Studies for New Activities: If a novel activity is identified, detailed mechanistic studies will be required to elucidate the underlying molecular targets and pathways.

By systematically exploring these avenues, the full therapeutic potential of this compound and its analogs can be realized, potentially leading to the development of new treatments for a range of diseases.

Q & A

Q. What characterization techniques are used for pyridazinone derivatives?

- Methodological Answer : Structural elucidation relies on H/C NMR, FTIR, and mass spectrometry. Crystallographic data (e.g., X-ray diffraction) confirm molecular geometry, while elemental analysis validates purity. Thermal stability is assessed via differential scanning calorimetry (DSC) .

Q. What in vitro assays assess the antiplatelet activity of pyridazinone derivatives?

- Methodological Answer : Platelet aggregation inhibition is tested using platelet-rich plasma (PRP) treated with agonists like ADP or collagen. Activity is quantified via turbidimetric measurements and compared to reference agents (e.g., aspirin). IC values are calculated to determine potency .

Advanced Research Questions

Q. How do structural modifications at the 6-position influence the PDE inhibitory activity of pyridazinone derivatives?

- Methodological Answer : Electron-withdrawing groups (e.g., difluoromethoxy) at the 6-position enhance PDE3/4 inhibition by stabilizing interactions with catalytic domains. Crystal structures (e.g., zardaverine) reveal that coplanar conformations between the pyridazinone and phenyl rings optimize binding, while non-coplanar conformers reduce efficacy. Structure-activity relationship (SAR) studies correlate substituent electronegativity with IC values .

Q. How do crystallographic studies explain conformation-dependent activity of pyridazinones like zardaverine?

- Methodological Answer : X-ray crystallography shows that hydrogen bonding (e.g., N1–H1⋯O3 interactions) locks zardaverine in a coplanar conformation in the solid state, which aligns with its PDE4-binding mode. In contrast, protein-complexed structures reveal multiple conformers (A, B, C) with torsional angles >39°, highlighting flexibility in biological environments. Computational docking can predict dominant conformers under physiological conditions .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy of pyridazinone-based cardiotonic agents?

- Methodological Answer : Discrepancies arise from pharmacokinetic factors (e.g., bioavailability, metabolism). In vivo studies in rodent models (e.g., Langendorff heart preparations) assess hemodynamic effects, while metabolite profiling (LC-MS) identifies active derivatives. Adjusting lipophilicity via alkyl chain elongation or prodrug strategies improves in vivo stability .

Q. How does molecular docking aid in designing pyridazinone derivatives with anti-inflammatory activity?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) predict interactions with cyclooxygenase-2 (COX-2) or phosphodiesterase active sites. For example, 6-(4-(2-fluorophenyl)piperazine-1-yl) derivatives show strong hydrogen bonding with COX-2 residues (e.g., Arg120, Tyr355), correlating with reduced carrageenan-induced paw edema in murine models .

Q. How to analyze SAR for pyridazinones with dual cardioactive and vasodilatory effects?

- Methodological Answer : SAR studies compare substituents at the 6-position (e.g., aryl vs. heteroaryl) and side chains (e.g., aminoalkyl vs. carboxyethyl). For example, 6-(4-aminophenyl)-4,5-dihydro derivatives exhibit positive inotropy (via PDE3 inhibition) and vasodilation (via NO release), while bulky N-2 substituents reduce off-target toxicity .

Q. What computational methods generate libraries of PDE4 inhibitors based on pyridazinone scaffolds?

- Methodological Answer : Quantitative structure-activity relationship (QSAR) models use descriptors like logP, polar surface area, and dipole moments to predict PDE4 affinity. Virtual screening of derivatives (e.g., zardaverine analogs) with molecular dynamics simulations identifies candidates with optimal binding free energies (<-9 kcal/mol) .

Data Contradiction Analysis

- Example : Zardaverine’s coplanar conformation in crystallography vs. non-coplanar conformers in PDE4 complexes

- Resolution : Crystallographic packing forces stabilize the coplanar form, while protein flexibility accommodates multiple conformers. Activity assays should prioritize protein-bound structural data for SAR refinement.

Tables

Q. Table 1. Key Biological Activities of Pyridazinone Derivatives

Q. Table 2. Common Synthetic Routes

| Method | Key Reagents | Target Compound | Reference ID |

|---|---|---|---|

| Friedel-Crafts Acylation | Succinic anhydride, acetylaniline | 6-(4-Aminophenyl) derivatives | |

| Mannich-Type Reaction | Aromatic aldehydes, diethyl phosphite | α-Aminophosphonates | |

| Phase-Transfer Alkylation | ω-Haloalkyl cyanides, HS | Thioamide derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.